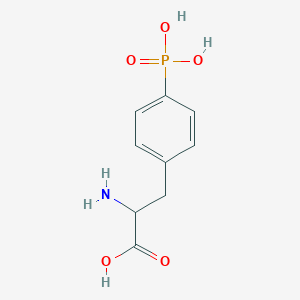
2-Amino-3-(4-phosphonophenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(4-phosphonophenyl)propanoic acid (APPA) is a synthetic compound that has been widely used in scientific research due to its unique properties. It belongs to the class of compounds known as phosphonic acids, which have been found to exhibit a wide range of biological activities. APPA has been studied extensively for its ability to modulate glutamate receptors, which are important for neuronal signaling and synaptic plasticity.
Wirkmechanismus
2-Amino-3-(4-phosphonophenyl)propanoic acid acts as a selective antagonist of NMDA receptors by binding to a specific site on the receptor. This results in a decrease in the activity of the receptor, which can lead to a variety of physiological and biochemical effects.
Biochemische Und Physiologische Effekte
2-Amino-3-(4-phosphonophenyl)propanoic acid has been found to have a variety of biochemical and physiological effects. It has been shown to modulate neuronal signaling and synaptic plasticity, which are important for learning and memory. It has also been found to have neuroprotective effects, which may be useful for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-Amino-3-(4-phosphonophenyl)propanoic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high degree of selectivity for NMDA receptors. However, there are also some limitations to its use. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, it has been found to have some off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for the use of 2-Amino-3-(4-phosphonophenyl)propanoic acid in scientific research. One area of interest is the development of more selective and potent modulators of glutamate receptors. Another area of interest is the study of the long-term effects of 2-Amino-3-(4-phosphonophenyl)propanoic acid on neuronal signaling and synaptic plasticity. Additionally, there is potential for the use of 2-Amino-3-(4-phosphonophenyl)propanoic acid in the development of new treatments for neurodegenerative diseases.
Synthesemethoden
2-Amino-3-(4-phosphonophenyl)propanoic acid is synthesized by the reaction of 4-bromobenzaldehyde with diethyl phosphite to form 4-bromo-3-(diethoxyphosphoryl)benzaldehyde. This intermediate is then reacted with glycine to form 2-Amino-3-(4-phosphonophenyl)propanoic acid. The synthesis of 2-Amino-3-(4-phosphonophenyl)propanoic acid is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(4-phosphonophenyl)propanoic acid has been used extensively in scientific research to study the function of glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors are important for neuronal signaling and synaptic plasticity. 2-Amino-3-(4-phosphonophenyl)propanoic acid has been found to selectively modulate the activity of a subtype of glutamate receptors known as N-methyl-D-aspartate (NMDA) receptors. This has led to the development of 2-Amino-3-(4-phosphonophenyl)propanoic acid as a tool for studying the function of NMDA receptors in the brain.
Eigenschaften
IUPAC Name |
2-amino-3-(4-phosphonophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12NO5P/c10-8(9(11)12)5-6-1-3-7(4-2-6)16(13,14)15/h1-4,8H,5,10H2,(H,11,12)(H2,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIHNAYKZDFPPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)P(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12NO5P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(4-phosphonophenyl)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,11-dihydro-5H-benzo[b]carbazole](/img/structure/B181189.png)
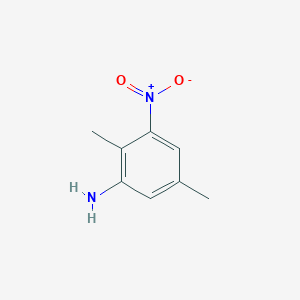
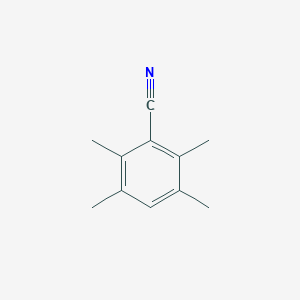

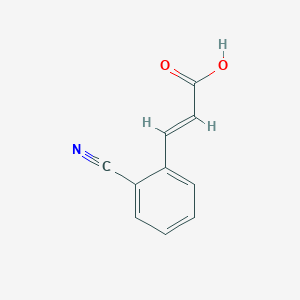
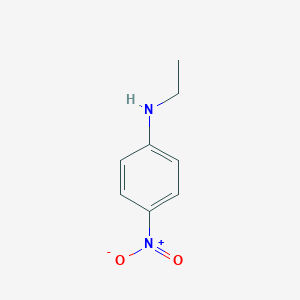
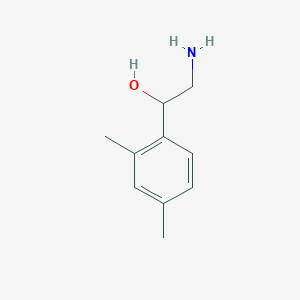

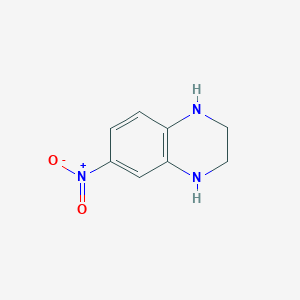
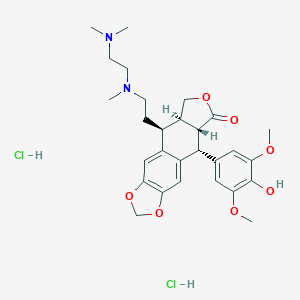

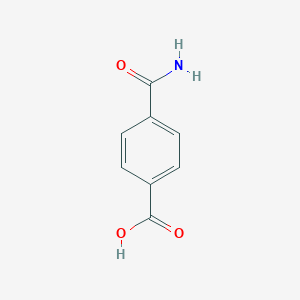
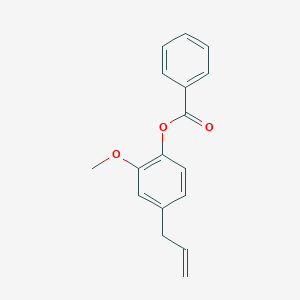
![7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B181213.png)